molecular formula C15H11NO4S2 B3430994 3-(Thiophene-2-sulfonamido)naphthalene-2-carboxylic acid CAS No. 874594-11-3

3-(Thiophene-2-sulfonamido)naphthalene-2-carboxylic acid

Cat. No.: B3430994
CAS No.: 874594-11-3
M. Wt: 333.4 g/mol
InChI Key: IFDALHUCEBEPTN-UHFFFAOYSA-N
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Description

3-(Thiophene-2-sulfonamido)naphthalene-2-carboxylic acid is a complex organic compound with the molecular formula C15H11NO4S2. It consists of a naphthalene ring, a thiophene ring, and a sulfonamide group attached to the thiophene ring.

Mechanism of Action

Biochemical Pathways

Thiophene derivatives have been shown to exhibit a variety of biological effects, suggesting that they may interact with multiple pathways

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 3-(Thiophene-2-sulfonamido)naphthalene-2-carboxylic acid’s action are currently unknown. Understanding these effects requires detailed studies of the compound’s interactions with its targets and the resulting changes in cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophene-2-sulfonamido)naphthalene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophene-2-sulfonamido)naphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Derivatives: From substitution reactions.

Scientific Research Applications

3-(Thiophene-2-sulfonamido)naphthalene-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Such as thiophene-2-carboxylic acid and thiophene-2-sulfonamide.

    Naphthalene Derivatives: Such as naphthalene-2-carboxylic acid and naphthalene-2-sulfonamide.

Uniqueness

3-(Thiophene-2-sulfonamido)naphthalene-2-carboxylic acid is unique due to the combination of the thiophene and naphthalene rings with a sulfonamide group. This structure imparts specific chemical and biological properties that are not observed in simpler thiophene or naphthalene derivatives.

Properties

IUPAC Name

3-(thiophen-2-ylsulfonylamino)naphthalene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4S2/c17-15(18)12-8-10-4-1-2-5-11(10)9-13(12)16-22(19,20)14-6-3-7-21-14/h1-9,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDALHUCEBEPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001198692
Record name 3-[(2-Thienylsulfonyl)amino]-2-naphthalenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874594-11-3
Record name 3-[(2-Thienylsulfonyl)amino]-2-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874594-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Thienylsulfonyl)amino]-2-naphthalenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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